Valemetostat

説明

準備方法

合成経路と反応条件: バレメトスタットの合成には、ベンゾジオキソールコア構造の調製から始まる複数のステップが含まれます。主要なステップには以下が含まれます。

- ベンゾジオキソール環の形成。

- クロロ基とジメチルアミノ基の導入。

- ピリジン誘導体とのカップリングによる最終生成物の形成。

工業生産方法: バレメトスタットの工業生産は、通常、最適化された反応条件を使用して、高収率と高純度を確保する大規模合成を伴います。このプロセスには以下が含まれます。

- 高純度試薬の使用。

- 反応温度と時間の厳密な管理。

- 結晶化やクロマトグラフィーなどの精製工程により、最終生成物を単離する .

化学反応の分析

反応の種類: バレメトスタットは、以下を含むさまざまな化学反応を起こします。

還元: 酸素原子の除去または水素原子の付加が含まれます。

置換: ある官能基を別の官能基で置き換える反応が含まれます。

一般的な試薬と条件:

酸化: 一般的な試薬には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。

置換: 一般的な試薬には、ハロゲンや求核剤などがあります。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化された誘導体を生成する可能性があり、還元は脱酸素化された化合物を生成する可能性があります .

科学的研究の応用

Adult T-Cell Leukemia/Lymphoma (ATL)

Valemetostat has shown promising efficacy in patients with relapsed or refractory ATL. A pivotal phase 2 study reported an objective response rate (ORR) of 48% among patients treated with this compound, demonstrating its potential as a therapeutic option for this aggressive malignancy . The study included patients with multiple prior treatment lines, indicating this compound's utility in heavily pretreated populations.

| Study | Patient Population | Objective Response Rate | Complete Response Rate |

|---|---|---|---|

| Phase 2 ATL Study | 25 patients | 48% | 20% |

Peripheral T-Cell Lymphoma (PTCL)

In another significant study, this compound was evaluated in patients with relapsed or refractory PTCL. The results indicated an ORR of 43.7% , with responses observed across various subtypes of PTCL . This study further solidified this compound's role as a potential first-in-class treatment for PTCL.

| Study | Patient Population | Objective Response Rate | Complete Response Rate |

|---|---|---|---|

| VALENTINE-PTCL01 | 119 patients | 43.7% | 14.3% |

B-Cell Non-Hodgkin Lymphomas (NHL)

This compound has also been investigated for its efficacy in B-cell NHLs, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). A phase 1 trial demonstrated encouraging clinical activity, with durable responses observed in several patients . The safety profile was manageable, with cytopenias being the most common treatment-related adverse events.

| Study | Patient Population | Objective Response Rate | Duration of Response |

|---|---|---|---|

| Phase 1 NHL Study | Various B-NHLs | Not specified | > 1.5 years |

Case Study: ATL Treatment

In a notable case from the phase 2 trial for ATL, a patient previously treated with mogamulizumab achieved a complete response after receiving this compound. This underscores the drug's potential effectiveness even in challenging cases where other therapies have failed .

Case Study: PTCL Treatment

Another patient from the VALENTINE-PTCL01 study experienced significant tumor reduction after treatment with this compound, highlighting its therapeutic promise for PTCL patients who have limited options available .

Safety Profile

The safety profile of this compound is characterized by manageable adverse effects. Common treatment-emergent adverse events include:

- Thrombocytopenia

- Anemia

- Neutropenia

- Alopecia

- Dysgeusia

These side effects were generally manageable and did not necessitate discontinuation of therapy in most cases .

作用機序

バレメトスタットは、ヒストンリシンN-メチルトランスフェラーゼEZH1とEZH2を阻害することにより、その効果を発揮します。これらの酵素は、ヒストンH3(H3K27me3)のリジン27のトリメチル化を触媒し、これは遺伝子のサイレンシングに関与する重要なエピジェネティックなマーカーです。これらの酵素を阻害することにより、バレメトスタットはH3K27me3のレベルを低下させ、腫瘍抑制遺伝子の再活性化と癌細胞の増殖の阻害につながります .

類似化合物:

タゼメトスタット: 特定の癌の治療に使用される別のEZH2阻害剤。

GSK126: 癌治療において同様の用途を持つ選択的EZH2阻害剤。

バレメトスタットの独自性: バレメトスタットは、EZH1とEZH2の両方をデュアルに阻害する点でユニークであり、これらの酵素のいずれか1つのみを標的とする他の阻害剤と比較して、より幅広い活性を提供します。このデュアル阻害は、EZH1とEZH2の両方が関与する癌において特に有益です .

バレメトスタットは、さまざまな癌の治療において大きな可能性を秘めた有望な治療薬です。その独自の作用機序と幅広いアプリケーションは、研究および臨床の両方で貴重な化合物となっています。

類似化合物との比較

Tazemetostat: Another EZH2 inhibitor used for the treatment of certain cancers.

GSK126: A selective EZH2 inhibitor with similar applications in cancer therapy.

Uniqueness of Valemetostat: this compound is unique in its dual inhibition of both EZH1 and EZH2, providing a broader spectrum of activity compared to other inhibitors that target only one of these enzymes. This dual inhibition is particularly beneficial in cancers where both EZH1 and EZH2 are implicated .

This compound represents a promising therapeutic agent with significant potential in the treatment of various cancers. Its unique mechanism of action and broad range of applications make it a valuable compound in both research and clinical settings.

生物活性

Valemetostat (DS-3201) is a novel, oral, dual inhibitor of enhancer of zeste homolog 2 (EZH2) and EZH1, currently under investigation for its efficacy in treating various hematological malignancies. This article provides a comprehensive overview of its biological activity, supported by clinical trial data, pharmacokinetics, and safety profiles.

This compound targets the epigenetic regulation of gene expression by inhibiting the enzymatic activity of EZH1 and EZH2. These enzymes are part of the Polycomb Repressive Complex 2 (PRC2), which is involved in histone methylation and transcriptional repression. Inhibition of these enzymes can lead to the reactivation of tumor suppressor genes and subsequent antitumor effects, particularly in cancers characterized by dysregulated methylation processes.

Phase 1 Trials

- Study Design : The initial phase 1 trials assessed the safety, tolerability, and pharmacokinetics of this compound in patients with relapsed or refractory non-Hodgkin lymphoma (NHL) and other hematological malignancies. Participants received escalating doses to determine the maximum tolerated dose (MTD) and pharmacokinetic parameters.

- Results : this compound was well tolerated at doses up to 200 mg/day, with treatment-emergent adverse events primarily being mild to moderate in severity. Key pharmacokinetic findings indicated a dose-proportional increase in plasma concentration and area under the curve (AUC) with single ascending doses .

Phase 2 Trials

- Adult T-Cell Leukemia/Lymphoma (ATL) : A pivotal phase 2 trial evaluated this compound in patients with relapsed/refractory ATL. Patients received a daily oral dose of 200 mg until disease progression or unacceptable toxicity occurred.

- Overall Response Rate (ORR) : The trial reported an ORR of 30.5% to 65.9% , including complete and partial remissions. Notably, patients pretreated with mogamulizumab had an ORR of 45.8% .

- Adverse Events : Common treatment-emergent adverse events included thrombocytopenia, anemia, and neutropenia, but these were manageable and did not necessitate discontinuation of treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals critical insights into its absorption and metabolism:

- Bioavailability : Studies indicate that the maximum plasma concentration (C_max) and AUC are significantly affected by food intake; administration under fasted conditions is recommended for optimal absorption .

- Elimination Half-Life : The elimination half-life supports once-daily dosing, facilitating patient compliance.

Case Studies

Several case studies have highlighted this compound's potential:

- Case Study in R/R NHL : A patient with heavily pretreated R/R NHL exhibited a significant reduction in tumor burden after initiating this compound therapy, demonstrating durable clinical responses over an extended follow-up period.

- Combination Therapy : Ongoing trials are investigating this compound in combination with other agents such as rituximab and lenalidomide to enhance therapeutic efficacy against resistant malignancies .

Summary Table of Clinical Findings

| Study Type | Population | Dose | ORR (%) | Common AEs |

|---|---|---|---|---|

| Phase 1 | R/R NHL | Escalating | N/A | Mild to moderate cytopenias |

| Phase 2 ATL | R/R ATL | 200 mg/day | 30.5 - 65.9 | Thrombocytopenia, anemia |

| Combination Trial | R/R NHL with Rituximab | TBD | TBD | TBD |

特性

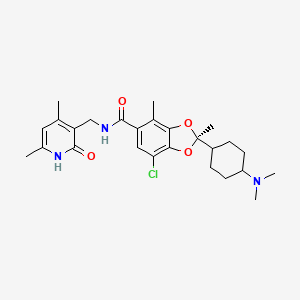

IUPAC Name |

(2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34ClN3O4/c1-14-11-15(2)29-25(32)20(14)13-28-24(31)19-12-21(27)23-22(16(19)3)33-26(4,34-23)17-7-9-18(10-8-17)30(5)6/h11-12,17-18H,7-10,13H2,1-6H3,(H,28,31)(H,29,32)/t17?,18?,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDRNUPMYCFXGM-ZZHSESOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N(C)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)O[C@@](O3)(C)C4CCC(CC4)N(C)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809336-39-7 | |

| Record name | Valemetostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809336397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VALEMETOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60RD0234VE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。